1-heptyl-1H-indazol-6-amine

Overview

Description

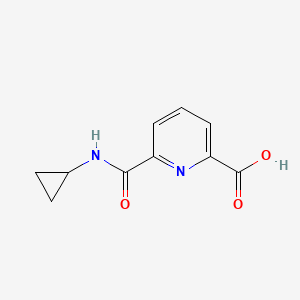

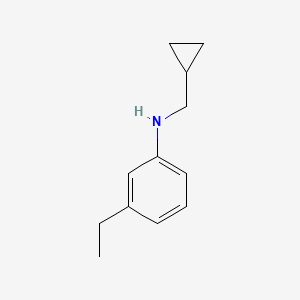

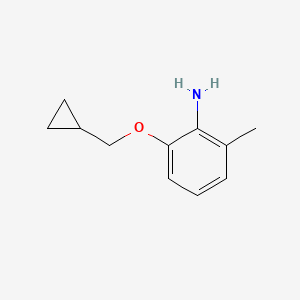

1-Heptyl-1H-indazol-6-amine is a chemical compound with the molecular formula C14H21N3 . It is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of indazoles, including this compound, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .Molecular Structure Analysis

The molecular structure of this compound is characterized by a heptyl group attached to the 1-position of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis

Indazoles undergo various chemical reactions. The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Mechanism of Action

Target of Action

The primary targets of 1-heptyl-1H-indazol-6-amine are indoleamine 2,3-dioxygenase 1 (IDO1) and human colorectal cancer cells (HCT116) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan, an essential amino acid . HCT116 is a line of human colorectal carcinoma cells often used in cancer research .

Mode of Action

This compound interacts with its targets by suppressing the expression of IDO1 protein and inhibiting the proliferation of HCT116 cells . This compound exhibits potent anti-proliferative activity, as evidenced by its low IC50 value .

Biochemical Pathways

The compound affects the biochemical pathway involving IDO1. By suppressing the expression of IDO1, it disrupts the normal degradation of tryptophan, which can influence various downstream effects, including the immune response . Additionally, the compound’s anti-proliferative activity against HCT116

Advantages and Limitations for Lab Experiments

One advantage of using 1-heptyl-1H-indazol-6-amine in lab experiments is its versatility. It has been shown to have a wide range of biological activities, making it useful in various research applications. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.

Future Directions

There are several future directions for research on 1-heptyl-1H-indazol-6-amine. One direction is to further investigate its mechanism of action and molecular targets. This may lead to the development of more effective therapeutic agents. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research on its potential as a treatment for microbial infections and inflammation may lead to the development of new antibiotics and anti-inflammatory drugs.

Scientific Research Applications

1-Heptyl-1H-indazol-6-amine has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In microbial research, it has been shown to have antibacterial and antifungal properties.

Safety and Hazards

While specific safety and hazard information for 1-heptyl-1H-indazol-6-amine is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

1-heptylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-17-14-10-13(15)8-7-12(14)11-16-17/h7-8,10-11H,2-6,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELJTAOVPVFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(C=CC(=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)

![[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1386364.png)

![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)